methyl (3S,4S)-3-aminooxane-4-carboxylate
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Overview
Description
Methyl (3S,4S)-3-aminooxane-4-carboxylate is an organic compound with the molecular formula C7H13NO3. It is a chiral molecule, meaning it has non-superimposable mirror images, and its stereochemistry is designated as (3S,4S). This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-3-aminooxane-4-carboxylate typically involves the following steps:
Epoxidation of Alkenes: One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid
Ring-Opening Reactions: The epoxide intermediate can undergo ring-opening reactions with nucleophiles such as amines to form the desired aminooxane structure
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation and subsequent ring-opening reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-3-aminooxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3S,4S)-3-aminooxane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (3S,4S)-3-aminooxane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4R)-3-aminooxane-4-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (3S,4S)-3-hydroxyoxane-4-carboxylate: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
Methyl (3S,4S)-3-aminooxane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in applications requiring enantioselectivity.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (3S,4S)-3-aminooxane-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI Key |
KENCUXYYZBLLTB-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCOC[C@H]1N |
Canonical SMILES |
COC(=O)C1CCOCC1N |
Origin of Product |
United States |
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